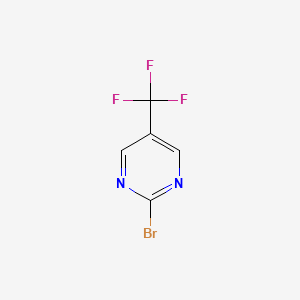

2-Bromo-5-(trifluoromethyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-Bromo-5-(trifluoromethyl)pyrimidine is a brominated pyrimidine derivative with a trifluoromethyl group at the 5-position. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves halogenated intermediates, which can be further functionalized. For instance, 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one serves as a precursor for synthesizing a series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles through nucleophilic substitution and cycloaddition reactions . Additionally, bromine-mediated oxidative cyclization of aldehyde-derived hydrazones leads to the formation of bromo-substituted triazolopyrimidines, which can undergo ring rearrangement and further diversification . These methods highlight the versatility of brominated pyrimidine intermediates in synthesizing various pyrimidine-based compounds.

Molecular Structure Analysis

The molecular structure of brominated pyrimidine derivatives has been studied using X-ray crystallography and computational methods. For example, the crystal and molecular structure of (E)-5-(2-bromovinyl-2'-deoxyuridine) shows conformational features resembling thymidine, with a three-dimensional hydrogen bond network . Computational analysis of 5-bromo-2-hydroxy pyrimidine using density functional theory (DFT) provides insights into its molecular geometry, vibrational wavenumbers, and electronic properties .

Chemical Reactions Analysis

Brominated pyrimidines participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and ring rearrangements. The presence of bromine allows for further functionalization through reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . These reactions enable the synthesis of a wide range of pyrimidine derivatives with potential applications in pharmaceuticals and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines are influenced by the presence of halogen and trifluoromethyl groups. Spectroscopic techniques like FT-IR, FT-RAMAN, NMR, and UV-Vis are used to characterize these compounds . The non-linear optical (NLO) properties, molecular electrostatic potential, and thermodynamic properties can be evaluated through computational studies . Additionally, the antimicrobial activities and DNA-binding properties of these compounds can be assessed through biological assays .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Pyrimidine-based compounds, including 2-Bromo-5-(trifluoromethyl)pyrimidine, have shown significant potential in the field of cancer research. These compounds exhibit diverse pharmacological activities due to their presence as building units in DNA and RNA. The anticancer potential of pyrimidine-based scaffolds has been extensively reported, with various pyrimidine derivatives exerting cell-killing effects through multiple mechanisms, indicating their potential to interact with diverse enzymes, targets, and receptors. This highlights the role of pyrimidine derivatives as potential future drug candidates in cancer treatment (Kaur et al., 2014).

Role in Central Nervous System (CNS) Disorders

Pyrimidine derivatives have been extensively studied for their efficacy in treating central nervous system disorders. These compounds have been used as potent CNS agents and molecular imaging agents, providing a platform for the development of future CNS drugs (Nain & Pant, 2022). Additionally, pyrimidine and its derivatives are known to possess diverse pharmacological activities, including anticonvulsant and antidepressant effects, making them important for new drug development in CNS disorders (Kumar, Deep, & Narasimhan, 2015).

Role in Optoelectronic Materials

Quinazolines and pyrimidines, including 2-Bromo-5-(trifluoromethyl)pyrimidine, have been studied for their applications in optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, proving valuable in creating novel optoelectronic materials. They have been used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting their importance in this field (Lipunova et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Trifluoromethylpyridine (TFMP) derivatives, including 2-Bromo-5-(trifluoromethyl)pyrimidine, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Eigenschaften

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAGCADVLQYESC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604728 |

Source

|

| Record name | 2-Bromo-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(trifluoromethyl)pyrimidine | |

CAS RN |

69034-09-9 |

Source

|

| Record name | 2-Bromo-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.